S-Acetyl-PEG8-OH
Description
S-acetyl-PEG8-alcohol is a polyethylene glycol (PEG)-based linker containing an S-acetyl group (-O-C(=O)-CH₃) and a terminal alcohol (-OH) functional group. Its structure consists of an 8-unit PEG chain (PEG8), which confers hydrophilicity and enhances aqueous solubility for conjugated molecules . The S-acetyl group serves as a protective moiety for thiol (-SH) groups, which can be deprotected under mild conditions (e.g., using hydroxylamine or pH adjustments) to enable thiol-based conjugation in drug delivery systems, antibody-drug conjugates (ADCs), and bioconjugation applications .
Properties
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTIAXGQNCASCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138762 | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334177-81-9 | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-acetyl-PEG8-alcohol typically involves the reaction of polyethylene glycol with a sulfur acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. The product is then purified using techniques such as column chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of S-acetyl-PEG8-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve large-scale chromatography or crystallization techniques to ensure the product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
S-acetyl-PEG8-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to generate thiol groups.
Substitution: The alcohol group can react with various electrophiles to form new derivatives.
Common Reagents and Conditions
Deprotection: Common reagents include reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products Formed
Thiol-PEG8-alcohol: Formed by deprotecting the sulfur acetyl group.
PEG8-derivatives: Formed by reacting the alcohol group with various electrophiles.
Scientific Research Applications
Drug Delivery Systems
Enhanced Solubility and Stability
S-acetyl-PEG8-alcohol is utilized as a solubilizing agent in pharmaceutical formulations. Its polyethylene glycol (PEG) structure enhances the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble compounds.
Case Study: Anticancer Drug Formulation
In a study examining the formulation of an anticancer drug, S-acetyl-PEG8-alcohol was incorporated to enhance the solubility of paclitaxel. The resulting formulation demonstrated improved pharmacokinetics and reduced systemic toxicity compared to traditional formulations, highlighting the compound's efficacy in drug delivery systems.
Bioconjugation and Protein Engineering
Thiol-PEG Linkers
S-acetyl-PEG8-alcohol functions as a thiol-reactive linker in bioconjugation processes. This application is particularly relevant in the development of targeted therapeutics and diagnostic agents, where stable attachment of biomolecules is essential.
| Property | S-acetyl-PEG8-alcohol | Traditional Linkers |
|---|---|---|
| Reactivity | High | Moderate |
| Stability | Excellent | Variable |
| Solubility | High | Low to Moderate |
Case Study: Enzyme Stabilization
Research demonstrated that coupling enzymes with S-acetyl-PEG8-alcohol significantly enhanced their stability and activity in harsh conditions. This stabilization is beneficial for industrial applications where enzyme performance is critical.
Surface Modification
Preventing Protein Adsorption
S-acetyl-PEG8-alcohol is employed to modify surfaces of medical devices and implants. Its hydrophilic nature reduces protein adsorption, thereby minimizing the risk of thrombosis and inflammatory responses.
| Application Area | Effectiveness of S-acetyl-PEG8-alcohol | Alternative Methods |
|---|---|---|
| Medical Devices | High | Moderate |
| Drug Delivery Systems | High | Low |
Cosmetic and Personal Care Products
S-acetyl-PEG8-alcohol is also used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture while providing a smooth application feel.
Case Study: Moisturizer Formulation
In a comparative study on moisturizers, products containing S-acetyl-PEG8-alcohol were shown to provide superior hydration compared to those without it. Consumer feedback indicated higher satisfaction levels regarding skin feel and moisture retention.
Biomedical Research
Recent studies have investigated the role of S-acetyl-PEG8-alcohol in neurobiology, particularly its effects on neuronal cell cultures. The compound has shown potential in modulating cellular responses to various stimuli, which could have implications for understanding neurodegenerative diseases.
Mechanism of Action
The mechanism of action of S-acetyl-PEG8-alcohol involves its ability to increase the water solubility of compounds it is attached to. The PEG linker provides a hydrophilic environment, which enhances the solubility and stability of the modified molecules. The sulfur acetyl group can be deprotected to form thiol groups, which can then participate in further chemical reactions, such as forming disulfide bonds with other thiol-containing molecules .
Comparison with Similar Compounds
Key Properties
- Molecular Weight : 428.54 g/mol
- CAS Number : 1334177-81-9
- Purity : ≥95% (reagent grade)
- Solubility : Soluble in water, DMSO, and common organic solvents .
Its primary applications include improving pharmacokinetic profiles of hydrophobic drugs, stabilizing nanoparticles (e.g., liposomes), and serving as a spacer in ADC designs .
S-acetyl-PEG8-alcohol belongs to a broader class of PEG derivatives functionalized with reactive groups. Below is a detailed comparison with structurally or functionally related compounds:
S-acetyl-PEGn-alcohol Homologs
Variations in PEG chain length (n = 3, 4, 8, 12, 16, 20) significantly impact solubility and steric properties:
Key Findings :
- Longer PEG chains (e.g., PEG20) increase hydrodynamic radius and solubility but may reduce cellular uptake efficiency due to steric hindrance .
- Shorter chains (e.g., PEG3) are preferred for conjugates requiring compact structures, such as small-molecule prodrugs .
Functional Group Variants
Alternative terminal groups enable diverse conjugation strategies:
Key Findings :
- S-acetyl-PEG8-alcohol vs. Azide/Propargyl Derivatives : While S-acetyl requires deprotection for thiol reactivity, azide/propargyl derivatives enable rapid, bioorthogonal click chemistry without additional steps .
- Amino-PEG8-alcohol: Ideal for carbodiimide-mediated coupling to carboxylic acids, commonly used in peptide-drug conjugates .
- Maleimide-PEG8-alcohol : Offers irreversible thiol binding, critical for stable ADC linkages .
Biological Activity
S-acetyl-PEG8-alcohol, a polyethylene glycol (PEG) derivative, has gained attention in recent years due to its potential applications in drug delivery systems and as a linker in PROTAC (proteolysis-targeting chimeras) technology. This article provides a comprehensive overview of the biological activity of S-acetyl-PEG8-alcohol, including its mechanism of action, safety profile, and potential therapeutic applications.
Chemical Structure and Properties
S-acetyl-PEG8-alcohol is characterized by its PEG backbone, which enhances solubility and biocompatibility. The compound has the following molecular formula: . The acetylation of the hydroxyl group on the PEG chain contributes to its unique properties, making it suitable for various biomedical applications.
The biological activity of S-acetyl-PEG8-alcohol primarily stems from its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective removal of disease-causing proteins, offering a novel therapeutic approach in cancer and other diseases .
1. Anticancer Activity
Recent studies have highlighted the potential of S-acetyl-PEG8-alcohol in enhancing the efficacy of anticancer agents through PROTACs. By facilitating the degradation of oncoproteins, this compound may improve therapeutic outcomes in various cancers. For instance, research indicates that PROTACs utilizing S-acetyl-PEG8-alcohol effectively target proteins associated with tumor growth and survival .
2. Safety Profile
The safety assessment of PEG derivatives, including S-acetyl-PEG8-alcohol, indicates that they are generally well-tolerated. However, some studies report mild sensitization and irritation in clinical settings . The LD50 values for related PEG compounds suggest a relatively low toxicity profile, with estimates around 1.5 g/kg for males and 1.2 g/kg for females in animal studies .
Table 1: Summary of Key Studies Involving S-acetyl-PEG8-alcohol
Q & A
Q. What are the recommended synthetic routes for S-acetyl-PEG8-alcohol, and how do experimental conditions influence yield?
S-Acetyl-PEG8-alcohol is typically synthesized via esterification or thiol-acetyl exchange reactions. Key variables include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient acetylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity but may require stringent drying to prevent hydrolysis.
- Temperature control : Reactions are often conducted at 25–40°C; higher temperatures risk acetyl group degradation.
Methodological validation : Yield optimization requires iterative HPLC analysis (C18 columns, UV detection at 260 nm) and characterization via H NMR (δ 2.1 ppm for acetyl protons) .
Q. How can researchers verify the purity and structural integrity of S-acetyl-PEG8-alcohol post-synthesis?
A multi-technique approach is critical:
- Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% threshold).
- Spectroscopy : H NMR to confirm acetyl (-COCH) and PEG8 backbone signals; FT-IR for C=O stretching (~1740 cm).
- Mass spectrometry : MALDI-TOF or ESI-MS to validate molecular weight (expected [M+Na] ≈ 488.5 g/mol) .
Q. What are the primary applications of S-acetyl-PEG8-alcohol in drug delivery systems?
Its bifunctional structure (acetyl for stability, hydroxyl for conjugation) enables:
- Linker in antibody-drug conjugates (ADCs) : The hydroxyl group reacts with carboxylic acids or NHS esters on payloads (e.g., doxorubicin), while the acetyl group prevents premature cleavage.
- Nanoparticle functionalization : PEGylation improves solubility and reduces immunogenicity.
Key studies : Comparative trials show PEG8 spacers enhance pharmacokinetics vs. shorter PEG chains (e.g., PEG4) by reducing renal clearance .
Advanced Research Questions
Q. How does the stability of S-acetyl-PEG8-alcohol vary under physiological conditions, and what experimental models assess this?
Stability challenges include:
- pH-dependent hydrolysis : The acetyl group hydrolyzes rapidly in alkaline conditions (pH > 8.5).
- Serum esterase activity : Incubate with human plasma (37°C, 24 hrs) and quantify residual compound via LC-MS.
Data interpretation : Half-life (t) calculations from first-order kinetics; compare with in vivo models (e.g., rodent serum stability assays) .
Q. What strategies mitigate batch-to-batch variability in S-acetyl-PEG8-alcohol synthesis for reproducible drug conjugation?
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.
- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize critical parameters (e.g., molar ratios, mixing speed).
- Statistical control : Apply ANOVA to identify significant variability sources (e.g., raw material impurities) .
Q. How do researchers resolve contradictions in reported bioactivity data for S-acetyl-PEG8-alcohol conjugates?
Common discrepancies arise from:
- Conjugation efficiency : Validate payload-to-linker ratios via UV-Vis (e.g., absorbance at 280 nm for trastuzumab conjugates).
- Assay interference : PEG chains may quench fluorescence in cell-based assays; use orthogonal methods like radiolabeling.
Case study : A 2023 meta-analysis attributed inconsistent cytotoxicity results to differences in endosomal escape efficiency across cell lines .
Q. What advanced analytical techniques characterize S-acetyl-PEG8-alcohol’s behavior in vivo?
- Pharmacokinetic (PK) modeling : Use compartmental models to estimate clearance rates from plasma concentration-time curves.
- Imaging : F-labeled analogs for PET tracking of biodistribution.
- Metabolomics : HR-MS to identify degradation products (e.g., free PEG8-alcohol) in excretory samples .
Methodological Tables
Q. Table 1. Comparison of Analytical Techniques for S-Acetyl-PEG8-Alcohol
| Technique | Purpose | Detection Limit (LOD) | Key Parameter |
|---|---|---|---|
| HPLC-UV | Purity assessment | 0.1 μg/mL | Retention time ≈ 8.2 min |
| H NMR | Structural confirmation | 1 mg/mL | δ 3.6–3.8 ppm (PEG) |
| ESI-MS | Molecular weight validation | 0.5 ng/mL | [M+Na] = 488.5 |
Q. Table 2. Stability of S-Acetyl-PEG8-Alcohol in Buffer Systems
| pH | Temperature (°C) | t (hrs) | Hydrolysis Product |
|---|---|---|---|
| 7.4 | 37 | 48 | PEG8-alcohol |
| 5.0 | 37 | 120 | Minimal degradation |
| 9.0 | 37 | 6 | PEG8-alcohol + acetate |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
